Acetic acid;3-nitropyridin-2-amine
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Overview
Description
Acetic acid;3-nitropyridin-2-amine is a compound that combines the properties of acetic acid and 3-nitropyridin-2-amine Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3-nitropyridin-2-amine is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can be further reduced to form 3-nitropyridin-2-amine using reducing agents such as iron and acetic acid in ethanol .
Industrial Production Methods
Industrial production methods for 3-nitropyridin-2-amine often involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes the nitration of pyridine, followed by reduction and purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Iron and acetic acid in ethanol are commonly used for the reduction of the nitro group.
Substitution Reagents: Ammonia and amines can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: A precursor in the synthesis of 3-nitropyridin-2-amine.
4-nitropyridine: Another nitropyridine derivative with different substitution patterns.
2-nitropyridine: A similar compound with the nitro group in a different position.
Uniqueness
3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
188640-58-6 |
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Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
acetic acid;3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H5N3O2.C2H4O2/c6-5-4(8(9)10)2-1-3-7-5;1-2(3)4/h1-3H,(H2,6,7);1H3,(H,3,4) |
InChI Key |
FQRAXTCULFENSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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